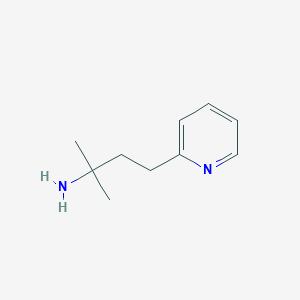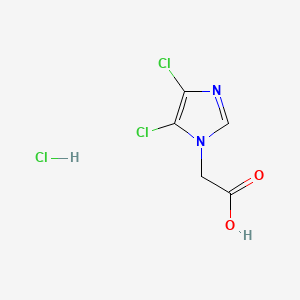
2-(4,5-dichloro-1H-imidazol-1-yl)aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring, and an acetic acid group attached to the nitrogen atom at the 1 position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the chlorination of imidazole derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of imidazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 4 and 5 positions. This is followed by the reaction with chloroacetic acid under basic conditions to attach the acetic acid group to the nitrogen atom of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified by recrystallization or chromatography techniques to obtain the desired hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of chlorine atoms and the acetic acid group can enhance its binding affinity and specificity for certain targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-imidazol-1-yl)acetic acid: Lacks the chlorine atoms, resulting in different chemical and biological properties.
4,5-dichloro-1H-imidazole: Lacks the acetic acid group, affecting its solubility and reactivity.
2-(1H-1,2,4-triazole-1-yl)acetic acid: Contains a triazole ring instead of an imidazole ring, leading to different chemical behavior.
Uniqueness
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride is unique due to the presence of both chlorine atoms and the acetic acid group, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C5H5Cl3N2O2 |
|---|---|
Poids moléculaire |
231.46 g/mol |
Nom IUPAC |
2-(4,5-dichloroimidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H4Cl2N2O2.ClH/c6-4-5(7)9(2-8-4)1-3(10)11;/h2H,1H2,(H,10,11);1H |
Clé InChI |
BJSMHFMMOMERCS-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1CC(=O)O)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



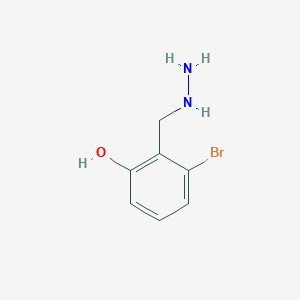
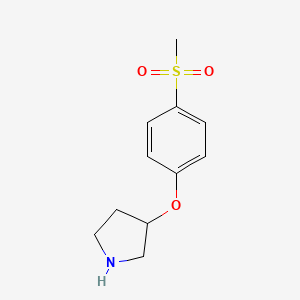

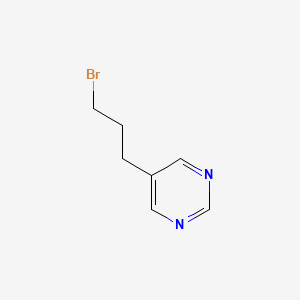




![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
